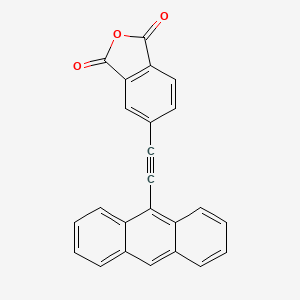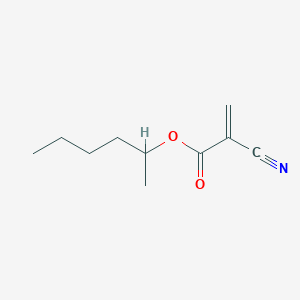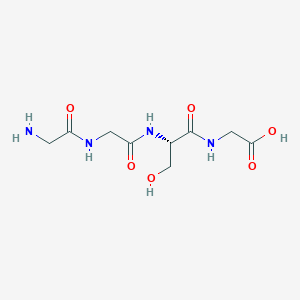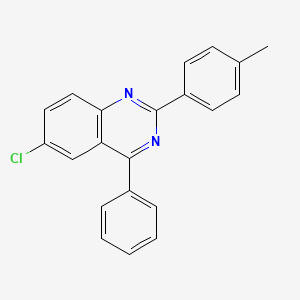
4-(9-Anthracenylethynyl)phthalic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(9-Anthracenylethynyl)phthalic anhydride is an organic compound with the molecular formula C24H12O3. This compound is characterized by the presence of an anthracene moiety attached to a phthalic anhydride core via an ethynyl linkage. It is a derivative of phthalic anhydride, which is widely used in the production of plasticizers, dyes, and resins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Anthracenylethynyl)phthalic anhydride typically involves the Sonogashira coupling reaction. This reaction is carried out between 9-bromoanthracene and 4-ethynylphthalic anhydride in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylethylamine
Industrial Production Methods
While the industrial production of this compound is not as widespread as other phthalic anhydride derivatives, the process would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to remove any by-products or unreacted starting materials.
化学反应分析
Types of Reactions
4-(9-Anthracenylethynyl)phthalic anhydride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form anthracene derivatives with different degrees of hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Substituted anthracene derivatives.
科学研究应用
4-(9-Anthracenylethynyl)phthalic anhydride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the fluorescence properties of the anthracene moiety.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 4-(9-Anthracenylethynyl)phthalic anhydride is largely dependent on its chemical structure. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the phthalic anhydride core can undergo hydrolysis to form phthalic acid derivatives. These interactions and transformations can modulate the activity of biological molecules and pathways, making the compound useful in various applications.
相似化合物的比较
4-(9-Anthracenylethynyl)phthalic anhydride can be compared with other similar compounds, such as:
Phthalic anhydride: A simpler derivative used primarily in the production of plasticizers and resins.
9-Anthracenecarboxylic acid: Contains the anthracene moiety but lacks the phthalic anhydride core.
4-Ethynylphthalic anhydride: Contains the phthalic anhydride core but lacks the anthracene moiety.
The uniqueness of this compound lies in the combination of the anthracene and phthalic anhydride functionalities, which impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
353764-04-2 |
|---|---|
分子式 |
C24H12O3 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
5-(2-anthracen-9-ylethynyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C24H12O3/c25-23-21-12-10-15(13-22(21)24(26)27-23)9-11-20-18-7-3-1-5-16(18)14-17-6-2-4-8-19(17)20/h1-8,10,12-14H |
InChI 键 |
PIJSJHZJNKSZPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC5=C(C=C4)C(=O)OC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)

![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)

